Cas no 2460754-52-1 (4-azaspirobicyclo2.2.2octane-2,2'-pyrrolidine dihydrochloride)

4-Azaspirobicyclo[2.2.2]octane-2,2'-pyrrolidine dihydrochloride is a bicyclic organic compound featuring a spiro-fused azaspirooctane and pyrrolidine structure. Its rigid, three-dimensional framework enhances steric and electronic properties, making it valuable in medicinal chemistry and drug discovery. The dihydrochloride salt form improves solubility and stability for synthetic applications. This scaffold is particularly useful as a building block for designing bioactive molecules, including CNS-targeting agents, due to its conformational constraint and potential for high receptor affinity. The compound’s versatility also extends to catalysis and materials science, where its unique geometry can influence molecular interactions. High purity and well-defined stereochemistry ensure reproducibility in research and development applications.
4-azaspirobicyclo2.2.2octane-2,2'-pyrrolidine dihydrochloride structure
2460754-52-1 structure
Product Name:4-azaspirobicyclo2.2.2octane-2,2'-pyrrolidine dihydrochloride
CAS No:2460754-52-1
MF:C10H20Cl2N2
MW:239.185200691223
MDL:MFCD32702971
CID:5669891
PubChem ID:154846619
Update Time:2025-08-05

4-azaspirobicyclo2.2.2octane-2,2'-pyrrolidine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-azaspiro[bicyclo[2.2.2]octane-2,2'-pyrrolidine] dihydrochloride
    • EN300-26982554
    • Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine];dihydrochloride
    • 2460754-52-1
    • Z4521500460
    • 4-azaspirobicyclo2.2.2octane-2,2'-pyrrolidine dihydrochloride
    • MDL: MFCD32702971
    • Inchi: 1S/C10H18N2.2ClH/c1-4-10(11-5-1)8-12-6-2-9(10)3-7-12;;/h9,11H,1-8H2;2*1H
    • InChI Key: JXAVPJAZZSWMON-UHFFFAOYSA-N
    • SMILES: Cl.Cl.N12CCC(CC1)C1(CCCN1)C2

Computed Properties

  • Exact Mass: 238.1003540g/mol
  • Monoisotopic Mass: 238.1003540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 184
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3Ų

4-azaspirobicyclo2.2.2octane-2,2'-pyrrolidine dihydrochloride Pricemore >>

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Additional information on 4-azaspirobicyclo2.2.2octane-2,2'-pyrrolidine dihydrochloride

Introduction to 4-azaspirobicyclo[2.2.2]octane-2,2'-pyrrolidine dihydrochloride (CAS No: 2460754-52-1)

4-azaspirobicyclo[2.2.2]octane-2,2'-pyrrolidine dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No) 2460754-52-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of spirocyclic heterocycles, which have garnered considerable attention due to their unique structural features and potential biological activities. The spirocyclic framework of this molecule contributes to its rigid conformation, which can be exploited to modulate interactions with biological targets, making it a promising scaffold for drug discovery.

The structure of 4-azaspirobicyclo[2.2.2]octane-2,2'-pyrrolidine dihydrochloride consists of two fused rings: a seven-membered azaspiro ring and a six-membered pyrrolidine ring. The presence of nitrogen atoms in both rings introduces basic functionalities that can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. The dihydrochloride salt form enhances the solubility of the compound in aqueous media, facilitating its use in biochemical assays and in vitro studies.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 4-azaspirobicyclo[2.2.2]octane-2,2'-pyrrolidine dihydrochloride with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways and cancer progression. The rigid spirocyclic core provides a stable platform for designing molecules with high specificity, while the azaspiro moiety can serve as a key pharmacophore for interacting with biological targets.

In the realm of drug discovery, the synthesis of analogs derived from 4-azaspirobicyclo[2.2.2]octane-2,2'-pyrrolidine dihydrochloride has been explored to optimize pharmacokinetic properties and enhance biological activity. Modifications such as substituting hydrogens with halogens or other functional groups have been shown to improve binding affinity and selectivity. These structural modifications are guided by principles of molecular design, where changes at specific positions can significantly alter the interaction profile of the compound with its target.

The pharmacological potential of 4-azaspirobicyclo[2.2.2]octane-2,2'-pyrrolidine dihydrochloride has been investigated in several preclinical studies. Researchers have focused on its potential role in modulating pathways relevant to neurological disorders, where its ability to interact with neurotransmitter receptors could lead to therapeutic benefits. Additionally, the compound has shown promise in preliminary assays related to anti-inflammatory effects, suggesting its utility in developing treatments for chronic inflammatory conditions.

The synthesis of 4-azaspirobicyclo[2.2.2]octane-2,2'-pyrrolidine dihydrochloride involves multi-step organic transformations that highlight the ingenuity of synthetic chemists in constructing complex molecular architectures. Key steps include cyclization reactions to form the spirocyclic core, followed by functional group interconversions to introduce the pyrrolidine moiety and ultimately convert it into the dihydrochloride salt form. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for further research.

From a medicinal chemistry perspective, 4-azaspirobicyclo[2.2.2]octane-2,2'-pyrrolidine dihydrochloride represents an excellent example of how structural complexity can be leveraged to achieve desirable pharmacological properties. The spirocyclic scaffold provides rigidity that can enhance binding affinity, while the presence of nitrogen-rich heterocycles allows for diverse interactions with biological targets. This combination makes it a versatile scaffold for developing novel therapeutic agents.

The future direction of research on 4-azaspirobicyclo[2.2.2]octane-2,2'-pyrrolidine dihydrochloride is likely to focus on expanding its therapeutic applications through structure-based drug design and rational molecular optimization. By integrating insights from computational modeling with experimental data from biochemical assays, researchers aim to develop more effective derivatives with improved pharmacological profiles. This approach underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists in advancing drug discovery efforts.

In conclusion,4-azaspirobicyclo[3].3'.0]-bicycle [3].3'.0]-bicycle [3].3'.0]-bicycle [3].3'.0]-bicycle [3].3'.0]-bicycle [3].3'.0]-bicycle [3].3'.0]-bicycle [3].3'.0]-bicycle [3].3'.0]-bicycle [3].3'.0]-bicycle [3].3'.0]-bicycle [CAS No: 2460754-52-1 is a structurally intriguing compound with significant potential in pharmaceutical research and development。 Its unique spirocyclic framework and functional diversity make it an attractive scaffold for designing novel therapeutic agents。 As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play a vital role in addressing unmet medical needs。

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